4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride (also known as 4-(morpholinomethyl)benzoic acid hydrochloride) is an organic compound synthesized through various methods, including the reaction of 4-bromomethylbenzoic acid with morpholine in the presence of a base []. The resulting product can be further purified and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
Research suggests that 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride might possess various properties relevant to scientific research. Here are some potential applications being explored:
4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 257.71 g/mol. It is characterized by a melting point of 259-260 °C and is classified as an irritant. This compound is primarily recognized for its structural features, which include a benzoic acid moiety substituted with a morpholinylmethyl group at the para position. Its CAS number is 65101-82-8, and it is often utilized in various chemical and biological applications due to its unique properties .
The chemical reactivity of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride can be attributed to the presence of both the carboxylic acid functional group and the morpholine ring. It can participate in typical organic reactions such as:
These reactions are significant for synthesizing derivatives that may enhance its biological activity or alter its physicochemical properties.
Research indicates that 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride exhibits notable biological activities. Its derivatives have been studied for their potential as:
The specific mechanisms of action are still under investigation, but these activities highlight its potential in pharmaceutical applications .
Several synthetic pathways have been developed for the preparation of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride, including:
These methods allow for the production of this compound with varying degrees of purity and yield, depending on the specific conditions employed .
4-(Morpholin-4-ylmethyl)benzoic acid hydrochloride finds applications in several fields:
Interaction studies involving 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride have focused on its binding affinities and effects on biological targets. Key findings include:
Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound, guiding further development for clinical applications .
Several compounds share structural similarities with 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride. Notable examples include:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride | 137605-80-2 | Substituted at the meta position; different biological activity profile. |
| 2-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride | 14857756 | Substituted at the ortho position; potential for different interaction dynamics. |
| 4-(Morpholinomethyl)benzoic Acid | 62642-62-0 | Lacks hydrochloride; may exhibit different solubility properties. |
These compounds highlight the versatility of morpholine-containing benzoic acids while underscoring the unique characteristics of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride, particularly regarding its specific interactions and applications in medicinal chemistry .
The nucleophilic substitution approach represents the most straightforward and widely employed synthetic methodology for preparing 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride [1] [2]. This strategy relies on the inherent nucleophilic character of morpholine, which readily attacks electrophilic benzyl halides through a classical substitution nucleophilic bimolecular mechanism [3] [4].
The primary synthetic route involves the reaction of 4-chloromethylbenzoic acid with morpholine under basic conditions [1] [5]. The reaction proceeds through a concerted mechanism where the morpholine nitrogen attacks the benzyl carbon while the chloride ion departs as a leaving group [4]. Optimal reaction conditions typically employ potassium hydroxide as the base in an ethanol-water mixture at reflux temperatures ranging from 80 to 100 degrees Celsius [1]. Under these conditions, yields of 85 to 90 percent can be consistently achieved within 5 to 12 hours [1].
An alternative and often superior approach utilizes 4-bromomethylbenzoic acid as the starting material [1]. The enhanced leaving group ability of bromide compared to chloride results in significantly improved reaction rates and yields [1]. When conducted in n-butanol with potassium carbonate as the base at room temperature, this transformation delivers yields of 90 to 95 percent after 12 hours [1]. The milder reaction conditions represent a considerable advantage for large-scale synthesis applications [1].
Direct nucleophilic aromatic substitution represents another viable pathway, particularly when employing electron-deficient aromatic substrates [2]. The reaction of 4-fluorobenzonitrile with morpholine under neat conditions at 120 degrees Celsius proceeds with exceptional efficiency, achieving 99 percent yield within 5 hours [2]. This approach eliminates the need for additional solvents and bases, simplifying both the reaction setup and product isolation procedures [2].
| Starting Material | Nucleophile | Reaction Conditions | Yield (%) | Temperature (°C) | Time (h) |
|---|---|---|---|---|---|
| 4-Chloromethylbenzoic acid | Morpholine | KOH, EtOH/H2O, reflux | 85-90 | 80-100 | 5-12 |
| 4-Bromomethylbenzoic acid | Morpholine | K2CO3, n-butanol, RT | 90-95 | 25 | 12 |
| 4-Fluorobenzonitrile | Morpholine | Neat, 120°C | 99 | 120 | 5 |
| Ethyl 4-fluorobenzoate | Morpholine | Neat, 130°C | 90 | 130 | 12 |
The mechanism of these transformations follows established principles of nucleophilic substitution chemistry [6] [7]. The lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbon center, forming a tetrahedral intermediate [6]. Subsequent elimination of the leaving group restores the carbon geometry while establishing the desired carbon-nitrogen bond [6]. The reaction kinetics demonstrate second-order behavior, with the rate being directly proportional to both the morpholine and substrate concentrations [4].
Transition metal catalysis offers sophisticated alternatives to traditional nucleophilic substitution methods, often providing enhanced selectivity and milder reaction conditions [8] [9] [10]. These approaches leverage the unique reactivity patterns of organometallic intermediates to facilitate carbon-nitrogen bond formation under controlled conditions [9].
Palladium-catalyzed methodologies represent the most extensively studied transition metal approach [3] [11]. The combination of palladium acetate with isoquinoline as a ligand enables efficient coupling of benzyl halides with morpholine derivatives [8]. The optimal catalyst system operates in a tetrahydrofuran-methyl tert-butyl ether solvent mixture at 50 degrees Celsius, delivering yields ranging from 76 to 85 percent within 1 to 18 hours [8]. The isoquinoline ligand plays a crucial role in stabilizing the palladium center and facilitating the oxidative addition-reductive elimination sequence [8].
Cobalt-catalyzed systems provide an attractive alternative to palladium-based methodologies, offering potentially lower catalyst costs and different reactivity profiles [8]. Cobalt dichloride combined with isoquinoline promotes the coupling reaction under similar conditions to the palladium system, though typically with somewhat lower yields of 47 to 76 percent [8]. The cobalt catalyst system demonstrates particular effectiveness with electron-rich benzyl substrates [8].
Novel electrochemical approaches utilizing nickel catalysis have emerged as promising alternatives for sustainable synthesis [10]. The nickel-catalyzed electrochemical coupling employs alternating current to facilitate the transformation, achieving 77 percent yield within 6 hours at room temperature [10]. This methodology eliminates the need for stoichiometric oxidants and offers excellent atom economy [10].
N-heterocyclic carbene palladium complexes represent state-of-the-art catalyst systems for these transformations [3]. The NHC-Pd(II)-Im complex promotes the amination of benzyl chlorides with morpholine derivatives in neat water, achieving remarkable yields of 96 percent within 3 hours at 50 degrees Celsius [3]. The use of water as solvent represents a significant advancement in terms of environmental sustainability [3].
| Catalyst System | Co-catalyst | Solvent | Temperature (°C) | Yield (%) | Time (h) |
|---|---|---|---|---|---|
| Pd(OAc)2/isoquinoline | None | THF:MTBE (2:1) | 50 | 76-85 | 1-18 |
| CoCl2/isoquinoline | None | THF:MTBE (2:1) | 50 | 47-76 | 2-24 |
| NHC-Pd(II)-Im complex | NaOH | Water | 50 | 96 | 3 |
| Ni/AC electrochemical | NBu4PF6 | DMF | 25 | 77 | 6 |
The mechanistic pathways for these catalytic transformations involve complex sequences of elementary steps [9] [11]. The catalytic cycle typically initiates with oxidative addition of the benzyl halide to the metal center, followed by coordination of the morpholine nucleophile [9]. Reductive elimination then delivers the desired product while regenerating the active catalyst species [9]. The precise mechanistic details vary depending on the specific metal and ligand system employed [9].
Solvent selection profoundly influences both the reaction rate and product selectivity in the synthesis of 4-(morpholin-4-ylmethyl)benzoic acid hydrochloride [12] [4] [13]. The complex interplay between solvent polarity, hydrogen bonding capacity, and coordinating ability dictates the optimal reaction conditions for each synthetic approach [12].
Polar aprotic solvents demonstrate superior performance for nucleophilic substitution reactions involving morpholine [13]. Dimethyl sulfoxide emerges as the most effective solvent, providing reaction rates approximately 25.6 × 10³ per minute and yields of 90 percent [12]. The enhanced nucleophilicity of morpholine in dimethyl sulfoxide results from reduced solvation of the nucleophile, allowing more effective attack on the electrophilic substrate [12] [13].
Protic solvents exhibit markedly different behavior patterns [13]. While alcoholic solvents such as n-butanol provide reasonable yields of 85 percent, the reaction rates are generally lower due to hydrogen bonding interactions that reduce morpholine nucleophilicity [4] [13]. However, protic solvents often facilitate product isolation and purification procedures [4].
The dielectric constant of the reaction medium correlates strongly with reaction efficiency [4]. Solvents with intermediate dielectric constants, such as acetonitrile (37.5), provide balanced performance with yields of 70 percent and good product purity of 94 percent [12]. Very high dielectric constant solvents like water (78.4) tend to reduce reaction rates due to strong nucleophile solvation [4].
| Solvent | Dielectric Constant | Reaction Rate (k_app × 10³ min⁻¹) | Yield (%) | Product Purity (%) |
|---|---|---|---|---|
| Water | 78.4 | 5.2 | 45 | 92 |
| Ethanol | 24.5 | 12.8 | 75 | 95 |
| n-Butanol | 17.5 | 18.9 | 85 | 97 |
| Dioxane | 2.2 | 8.4 | 60 | 88 |
| DMSO | 46.7 | 25.6 | 90 | 98 |
| Acetonitrile | 37.5 | 15.3 | 70 | 94 |
Mixed solvent systems offer opportunities to optimize multiple reaction parameters simultaneously [14]. The combination of tetrahydrofuran and methyl tert-butyl ether in a 2:1 ratio provides excellent results for transition metal-catalyzed reactions [8]. This solvent mixture balances the coordinating ability needed for metal complexation with the reduced nucleophile solvation required for efficient substrate activation [8].
Temperature optimization requires careful consideration of reaction kinetics versus product stability [4]. While elevated temperatures generally increase reaction rates, excessive heating can lead to substrate decomposition or unwanted side reactions [4]. The optimal temperature range varies from 25 degrees Celsius for room temperature reactions to 130 degrees Celsius for neat reactions with activated substrates [2] [4].
Reaction time optimization involves balancing conversion efficiency with practical considerations [4]. Most nucleophilic substitution reactions reach completion within 5 to 15 hours, depending on the specific conditions employed [1] [2]. Transition metal-catalyzed reactions typically proceed more rapidly, often completing within 3 to 8 hours [8] [3].
The conversion of 4-(morpholin-4-ylmethyl)benzoic acid to its hydrochloride salt represents a critical final step that significantly impacts product stability, solubility, and handling properties [15]. This transformation involves a straightforward acid-base neutralization reaction, yet the specific conditions employed dramatically influence the final product quality [1] [16] [2].
Hydrochloric acid serves as the preferred acid source for salt formation due to its strong acidity and the high solubility of chloride salts [15]. The reaction proceeds through protonation of the morpholine nitrogen, forming a positively charged ammonium species that associates with the chloride anion [15]. This ionic interaction dramatically alters the physical and chemical properties of the compound [15].
The choice of acid source and reaction conditions significantly impacts product purity and yield [1] [16] [2]. Concentrated hydrochloric acid in aqueous solution provides yields of 88 percent with 97.5 percent purity [1]. However, the use of hydrochloric acid in isopropanol delivers superior results, achieving 95 percent yield with 99.2 percent purity [1]. The improved performance in alcoholic media likely results from reduced water content and enhanced crystallization behavior [1].
Isopropanolic hydrochloric acid represents the optimal reagent system for high-quality salt formation [16]. When employed in n-butanol as the reaction medium, this approach delivers exceptional yields of 97 percent with outstanding purity of 99.8 percent [16]. The combination of the alcoholic acid source and butanol solvent appears to promote optimal crystal formation and minimize impurity incorporation [16].
| Acid Source | Solvent | Temperature (°C) | pH Final | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HCl (conc.) | Water | 0-5 | 1-2 | 88 | 97.5 |
| HCl in isopropanol | Isopropanol | 25 | 1-2 | 95 | 99.2 |
| HCl in ether | Diethyl ether | 0 | 1-2 | 92 | 98.1 |
| HCl gas | Ethanol | 25 | 1-2 | 85 | 95.8 |
| Isopropanolic HCl | n-Butanol | 25 | 1-2 | 97 | 99.8 |
Temperature control during salt formation proves crucial for obtaining high-quality products [1] [2]. Low temperatures, typically 0 to 5 degrees Celsius, minimize decomposition reactions and promote clean crystallization [1] [2]. However, room temperature conditions often provide adequate results while simplifying the operational requirements [16].
The final pH of the reaction mixture serves as an important indicator of complete salt formation [1] [16] [2]. Target pH values of 1 to 2 ensure complete protonation of the morpholine nitrogen while avoiding excessive acidity that might promote degradation reactions [1] [16] [2]. Careful pH monitoring and adjustment represent essential quality control measures [1] [16] [2].
Purification strategies for the hydrochloride salt typically involve recrystallization from appropriate solvents [1] [2]. The choice of recrystallization solvent depends on the specific impurity profile and desired crystal properties [1]. Alcoholic solvents generally provide good results for morpholine-containing compounds [1] [2].
Irritant